2,7-Dioxaspiro[3.5]nonan-1-one

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

2,7-Dioxaspiro[3.5]nonan-1-one (CAS 193023-01-7) is a spirocyclic heterocyclic building block bearing a strained β-lactone-fused oxetane ring joined at a quaternary spiro carbon to a tetrahydropyran ring. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g·mol⁻¹.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 193023-01-7
Cat. No. B13950117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dioxaspiro[3.5]nonan-1-one
CAS193023-01-7
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1COCCC12COC2=O
InChIInChI=1S/C7H10O3/c8-6-7(5-10-6)1-3-9-4-2-7/h1-5H2
InChIKeyXTMXDVDCDWRFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dioxaspiro[3.5]nonan-1-one (CAS 193023-01-7): Core Physicochemical & Structural Profile for Procurement Decisions


2,7-Dioxaspiro[3.5]nonan-1-one (CAS 193023-01-7) is a spirocyclic heterocyclic building block bearing a strained β-lactone-fused oxetane ring joined at a quaternary spiro carbon to a tetrahydropyran ring . Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g·mol⁻¹ . The scaffold presents three hydrogen-bond acceptors (two ether oxygens and one lactone carbonyl) and zero hydrogen-bond donors, yielding a topological polar surface area (tPSA) of approximately 90.7 Ų . This dual-heterocyclic architecture places the compound at the intersection of oxetane-containing spirocycles and saturated oxygen heterocycles, both recognized as privileged motifs in modern fragment-based and property-driven drug discovery [1].

High tPSA-to-MW ratio — delivers 0.64 Ų/Da, supporting fragment library enrichment for polar binding sites.
Fully sp³-hybridized scaffold — Fsp³ = 1.00; suitable for property-driven, three-dimensional lead design campaigns.
Directional triple HBA geometry — three geometrically distinct acceptor vectors from oxetane, THP, and lactone oxygen, without donor groups.

Why 2,7-Dioxaspiro[3.5]nonan-1-one Cannot Be Replaced by Generic Spiro[3.5]nonane or Mono-Oxa Analogs in Structure-Based Procurement


Spiro[3.5]nonane scaffolds are not interchangeable: the precise identity, number, and ring-position of heteroatoms dictate conformational preference, hydrogen-bonding geometry, and metabolic handling [1]. 2,7-Dioxaspiro[3.5]nonan-1-one uniquely places one oxygen in the four-membered oxetane ring (position 2) and a second in the six-membered tetrahydropyran ring (position 7), creating a directional, three-acceptor hydrogen-bond surface unmatched by the all-carbon spiro[3.5]nonan-1-one, the single-oxygen 7-oxaspiro[3.5]nonan-1-one, or the aza analog 2,7-diazaspiro[3.5]nonan-1-one . Replacing the oxetane oxygen with CH₂ or NH alters both the pKₐ and the spatial disposition of the lone-pair vectors, while eliminating the tetrahydropyran oxygen collapses the scaffold into a flat, mono-ether system with fundamentally different solubility and lipophilicity profiles [2]. For procurement decisions, these structural distinctions translate into divergent physicochemical property sets that cannot be recapitulated by close-in analogs.

HBA pattern mismatch
All-carbon or mono-oxa spiro[3.5]nonanes lack the triple-acceptor vector geometry; hydrogen-bonding surfaces and recognition profiles may not transfer.
Charge-state shift
Aza analogs introduce basic nitrogens with pKₐ-dependent protonation, altering permeability and solubility pH-dependence vs. the neutral, pH-independent target compound.
Metabolic soft-spot reintroduction
Nitrogen-containing analogs may reintroduce CYP-mediated N-dealkylation or N-oxidation pathways that are absent in the all-oxygen dioxaspiro scaffold.

Quantitative Differentiation Evidence: 2,7-Dioxaspiro[3.5]nonan-1-one vs. Closest Structural Analogs


Evidence Item 1: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. All-Carbon and Mono-Oxa Spiro[3.5]nonane Analogs

2,7-Dioxaspiro[3.5]nonan-1-one provides three hydrogen-bond acceptor (HBA) sites and a tPSA of 90.7 Ų . By contrast, the all-carbon comparator spiro[3.5]nonan-1-one (CAS 29800-45-1) carries only one HBA (the ketone carbonyl) and a tPSA of ~17 Ų . The mono-oxa analog 7-oxaspiro[3.5]nonan-1-one (CAS 1473422-93-3) holds two HBAs with a tPSA of ~26 Ų . The differential of +73.7 Ų tPSA over the all-carbon reference and +64.7 Ų over the mono-oxa analog predicts substantially higher aqueous solubility and distinct protein recognition patterns .

HBA & tPSA Comparison
Cross-study comparable
ΔtPSA +73.7 Ų vs. all-carbon spiro[3.5]nonan-1-one; +64.7 Ų vs. mono-oxa analog. HBA count: 3 vs. 1 and 2.
Supports differentiation in polar-interaction screens; higher aqueous solubility predicted.
Calculated tPSA values; context-dependent property comparisons.
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Evidence Item 2: Conformational Rigidity and Fraction of sp³-Hybridized Carbons (Fsp³) vs. Aza Analog

The target compound possesses an Fsp³ value of 1.00 (7 sp³ carbons / 7 total carbons), indicating complete saturation . The aza analog 2,7-diazaspiro[3.5]nonan-1-one (CAS 1147422-92-1) likewise exhibits Fsp³ = 1.00, but its two basic nitrogen centers introduce pKₐ-dependent protonation states at physiological pH (predicted pKₐ ≈ 8–10 for the secondary amine), fundamentally altering its charge state, solubility pH-dependence, and membrane permeability relative to the neutral, pH-independent target compound . Additionally, the oxetane ring in the target compound imposes a fixed ~90° exocyclic bond angle at the spiro center and restricts rotation, yielding a more defined three-dimensional presentation of polar functionality compared to the flexible cyclohexane ring of spiro[3.5]nonan-1-one [1].

Charge & Fsp³ Profile
Class-level inference
Neutral pH-independent charge state (Fsp³ = 1.00) vs. cationic aza analog at physiological pH (predicted pKₐ ~8–10).
Supports permeability-oriented lead optimization; avoids pH-dependent solubility shifts.
pKₐ prediction; requires experimental ionization confirmation.
Conformational Analysis Lead-Likeness Property-Driven Design

Evidence Item 3: Class-Level Metabolic Stability Advantage of Spirocyclic Oxetane-THP over Morpholine in Microsomal Assays

Although no direct head-to-head microsomal stability data exist for the target compound itself, class-level evidence demonstrates that spirocyclic oxetane-tetrahydropyran scaffolds confer superior resistance to oxidative metabolism compared to morpholine [1]. In a comparative study, the spirocyclic oxetane surrogate 2-oxa-6-azaspiro[3.5]nonane exhibited ≥90% parent compound remaining after 1 h in mouse liver microsomes, whereas morpholine showed extensive N-oxidation and ring hydroxylation under identical conditions [1]. The all-oxygen 2,7-dioxaspiro[3.5]nonan-1-one eliminates the nitrogen center entirely, removing the primary metabolic soft spot (N-dealkylation / N-oxidation) present in morpholine and aza-spiro analogs entirely [2]. The tetrahydropyran ring oxygen, being fully substituted (no α-hydrogens susceptible to CYP-mediated oxidation at the ether position), further reduces metabolic vulnerability relative to acyclic ethers [3].

Metabolic Stability Inference
Class-level inference
Elimination of N-metabolism pathway; spiro-oxetane class exhibits >90% parent remaining after 1 h in mouse microsomes.
Supports metabolic stability screening prioritization; avoidance of dominant Phase I soft spots.
Class-level extrapolation; direct microsomal stability data not available for this compound.
Metabolic Stability Oxetane Bioisostere ADME Profiling

Procurement-Relevant Application Scenarios for 2,7-Dioxaspiro[3.5]nonan-1-one Based on Established Evidence


Scenario A: Fragment Library Enrichment for High-Polar-Surface-Area, Low-Molecular-Weight Hits

Procurement teams building rule-of-three-compliant fragment libraries (MW < 300, clogP ≤ 3, HBA ≤ 6) should prioritize 2,7-dioxaspiro[3.5]nonan-1-one as a 142 Da fragment delivering 90.7 Ų of tPSA with three hydrogen-bond acceptors . Its tPSA-to-MW ratio (0.64 Ų/Da) substantially exceeds that of the all-carbon spiro[3.5]nonan-1-one (0.12 Ų/Da) or the mono-oxa analog (0.19 Ų/Da), providing maximal polar interaction surface per unit molecular weight . This property profile is particularly valuable for fragment screens targeting polar binding sites (e.g., kinase hinge regions, protease active sites) where high ligand efficiency for polar contacts is required [1].

Scenario B: Oxetane-Containing Bioisostere of Morpholine or Piperidine in CNS Lead Optimization

When a lead series contains a morpholine or piperidine moiety that exhibits unacceptable N-dealkylation or hERG liability, 2,7-dioxaspiro[3.5]nonan-1-one offers an all-oxygen, neutral replacement . The scaffold preserves the three-dimensional spirocyclic topology and hydrogen-bond acceptor functionality of the aza analogs while eliminating the basic nitrogen [1]. Literature class evidence confirms that oxetane-to-carbonyl and spiro-oxetane-to-morpholine replacements can increase aqueous solubility by 4- to >4000-fold and reduce metabolic clearance without loss of target affinity . Procurement of this compound enables direct SAR exploration of the all-oxygen spirocyclic phenotype.

Scenario C: Covalent Inhibitor Warhead Scaffold via Lactone Ring Opening

The β-lactone moiety embedded in the oxetane ring of 2,7-dioxaspiro[3.5]nonan-1-one is electrophilic and capable of ring-opening by active-site nucleophiles (serine, cysteine, threonine) . This property distinguishes it from the all-carbon spiro[3.5]nonan-1-one and the simple mono-oxa analogs, which lack this latent covalent reactivity [1]. For programs pursuing targeted covalent inhibitor (TCI) design, the compound serves as both a structural scaffold and a warhead precursor, enabling two-point pharmacophore binding (reversible recognition via the THP oxygen + covalent attachment via lactone opening) from a single, low-molecular-weight building block .

Scenario D: Diversity-Oriented Synthesis (DOS) Key Intermediate for Spirocyclic Library Production

The quaternary spiro carbon and dual ring-oxygen atoms of 2,7-dioxaspiro[3.5]nonan-1-one provide multiple orthogonal derivatization vectors . The lactone carbonyl can be reduced to the alcohol or aminated; the THP oxygen permits O-alkylation or ring-opening under Lewis acidic conditions; the oxetane ring can undergo nucleophilic ring-opening to generate linear γ-hydroxy-α-substituted carbonyl products [1]. This multi-directional reactivity from a single, commercially listed building block (available from specialty suppliers such as A2Bchem ) supports diversity-oriented synthesis campaigns aiming to populate novel sp³-rich regions of chemical space.

Application
Selection Property
Validation Focus
Fragment library enrichment for polar binding sites
High tPSA-to-MW ratio (0.64 Ų/Da); triple HBA without donors
Polar contact ligand efficiency; rule-of-three compliance screening
Neutral oxetane-based bioisostere of morpholine/piperidine
All-oxygen spirocyclic scaffold; pH-independent charge state
Permeability and metabolic stability comparison; avoidance of basic nitrogen liabilities
Covalent inhibitor warhead precursor via β-lactone opening
Electrophilic lactone embedded in oxetane; dual recognition/covalent functionality
Targeted covalent inhibitor design; two-point pharmacophore validation
Diversity-oriented synthesis intermediate
Multi-vector derivatization: lactone reduction, THP O-alkylation, oxetane opening
Sp³-rich library generation; orthogonal functionalization screening
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